molecular formula C20H10Cl2N4O2 B12565839 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-amino-1,11-dichloro-12,13-dihydro- CAS No. 183747-16-2

5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-amino-1,11-dichloro-12,13-dihydro-

Cat. No.: B12565839
CAS No.: 183747-16-2
M. Wt: 409.2 g/mol
InChI Key: ZYIYLFKDJSEYBG-UHFFFAOYSA-N
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Description

5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-amino-1,11-dichloro-12,13-dihydro-: is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo various transformations such as cyclization, halogenation, and amination.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential as a bioactive molecule. It could exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine: Due to its potential biological activities, the compound might be investigated as a lead compound in drug discovery. Researchers could explore its efficacy and safety in preclinical studies.

Industry: In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological roles.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness: What sets 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-amino-1,11-dichloro-12,13-dihydro- apart is its unique combination of functional groups and structural features, which could confer distinct biological activities and chemical reactivity.

Properties

CAS No.

183747-16-2

Molecular Formula

C20H10Cl2N4O2

Molecular Weight

409.2 g/mol

IUPAC Name

13-amino-5,21-dichloro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

InChI

InChI=1S/C20H10Cl2N4O2/c21-9-5-1-3-7-11-13-14(20(28)26(23)19(13)27)12-8-4-2-6-10(22)16(8)25-18(12)17(11)24-15(7)9/h1-6,24-25H,23H2

InChI Key

ZYIYLFKDJSEYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)N)C6=C(N4)C(=CC=C6)Cl

Origin of Product

United States

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